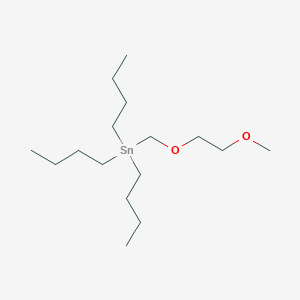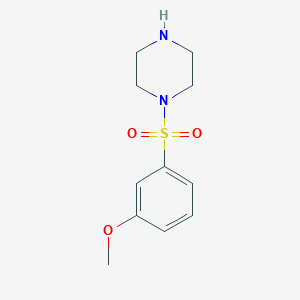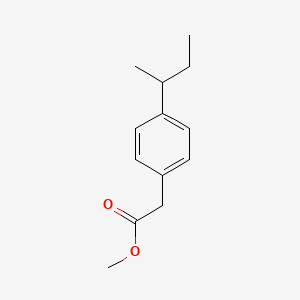
Methyl 2-(4-butan-2-ylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-butan-2-ylphenyl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-butan-2-ylphenyl)acetate typically involves the esterification of 2-(4-butan-2-ylphenyl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(4-butan-2-ylphenyl)acetic acid+methanolH2SO4methyl 2-(4-butan-2-ylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions include a specific microwave power, catalyst concentration, and reaction time .
化学反应分析
Types of Reactions
Methyl 2-(4-butan-2-ylphenyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-butan-2-ylphenyl)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.
Major Products
Hydrolysis: 2-(4-butan-2-ylphenyl)acetic acid and methanol.
Reduction: 2-(4-butan-2-ylphenyl)ethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 2-(4-butan-2-ylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma
作用机制
The mechanism of action of methyl 2-(4-butan-2-ylphenyl)acetate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 2-(4-butan-2-ylphenyl)acetic acid and methanol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl acetate: A simple ester with a pleasant aroma, used as a solvent and in flavorings.
Ethyl acetate: Another common ester with similar uses in solvents and flavorings.
Methyl butanoate: Known for its fruity aroma, used in perfumes and flavorings
Uniqueness
Methyl 2-(4-butan-2-ylphenyl)acetate is unique due to the presence of the butan-2-yl group on the phenyl ring, which imparts distinct chemical and physical properties compared to simpler esters
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
methyl 2-(4-butan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O2/c1-4-10(2)12-7-5-11(6-8-12)9-13(14)15-3/h5-8,10H,4,9H2,1-3H3 |
InChI 键 |
YHAGIMZWSIXFSB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


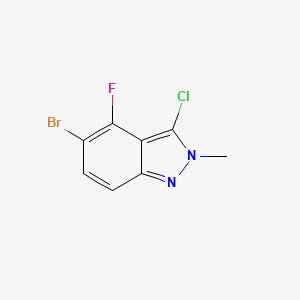
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
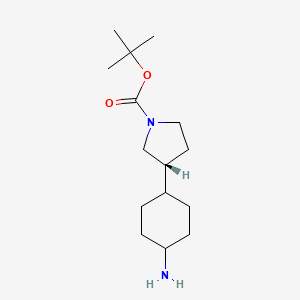
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
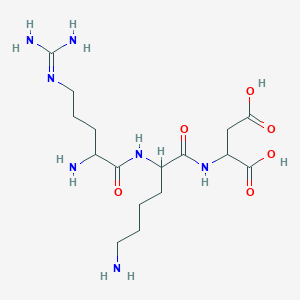

![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
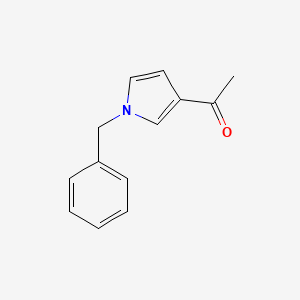
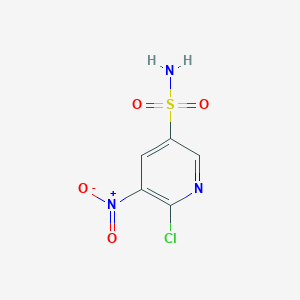
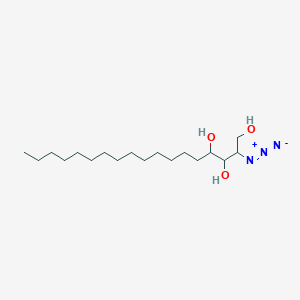
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
